molecular formula C10H13N3O2 B6257748 1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione CAS No. 1464897-15-1

1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione

Cat. No.: B6257748
CAS No.: 1464897-15-1
M. Wt: 207.23 g/mol
InChI Key: DYKZYSKWOHKZMF-UHFFFAOYSA-N
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Description

1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione is a versatile chemical compound with a molecular weight of 207.2 g/mol. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. This compound has been used in various scientific research applications, including drug development, enzyme inhibition studies, and structural studies.

Preparation Methods

The synthesis of 1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione involves several steps. One common synthetic route includes the reaction of imidazole derivatives with piperidine-2,6-dione under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione has a wide range of scientific research applications:

    Drug Development: It has been used to synthesize novel compounds with potential therapeutic applications.

    Enzyme Inhibition Studies: This compound is used to identify inhibitors of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.

    Structural Studies: It is used to study the structure of proteins and other macromolecules.

Mechanism of Action

The mechanism of action of 1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione involves its interaction with cytochrome P450 enzymes. It binds to the active site of the enzyme, preventing it from performing its normal function. At low concentrations, it acts as an inhibitor, while at higher concentrations, it can act as an agonist, stimulating the activity of the enzyme. Additionally, it has been shown to increase the production of nitric oxide, leading to increased blood flow and improved cardiovascular health.

Comparison with Similar Compounds

1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione is unique due to its specific structure and properties. Similar compounds include:

    1-(2-Hydroxyethyl)imidazole: This compound has a similar imidazole ring but with a hydroxyethyl group instead of a piperidine-2,6-dione moiety.

    Imidazol[1,5-a]indole-1,3-diones: These compounds share the imidazole ring but have different substituents and structural features.

Properties

CAS No.

1464897-15-1

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione

InChI

InChI=1S/C10H13N3O2/c14-9-2-1-3-10(15)13(9)5-4-8-6-11-7-12-8/h6-7H,1-5H2,(H,11,12)

InChI Key

DYKZYSKWOHKZMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCC2=CN=CN2

Purity

95

Origin of Product

United States

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